Chloroiodomethane

Übersicht

Beschreibung

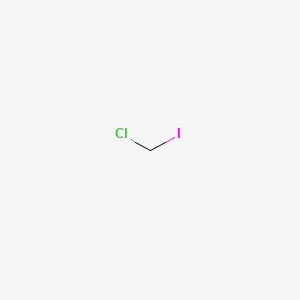

Chloroiodomethane, also known as Chloro (iodo)methane, is a halomethane with the formula CH2ClI . It is a colorless liquid used in organic synthesis . It is produced by some microorganisms along with other iodomethanes .

Synthesis Analysis

A new and efficient synthesis of chloromethyl chlorosulfate (CMCS) from chloroiodomethane and chlorosulfonic acid has been described . This process leverages a chlorosulfonic acid-mediated iodide oxidation to drive the equilibrating displacement process to full conversion .

Molecular Structure Analysis

The molecular formula of Chloroiodomethane is CH2ClI . Its average mass is 176.384 Da and its monoisotopic mass is 175.888962 Da .

Chemical Reactions Analysis

Chloroiodomethane is used in various reactions such as cyclopropanation (Simmon-Smith reaction), where it often replaces diiodomethane because of higher yields and selectivity . It is also used in the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes . It reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) .

Physical And Chemical Properties Analysis

Chloroiodomethane has a density of 2.3±0.1 g/cm3 . Its boiling point is 102.2±8.0 °C at 760 mmHg . The enthalpy of vaporization is 32.7±3.0 kJ/mol . The flash point is 15.6±18.4 °C . The index of refraction is 1.565 .

Wissenschaftliche Forschungsanwendungen

CH2ClI CH_2ClI CH2ClI

, is a versatile reagent in organic synthesis. Below is a comprehensive analysis of its scientific research applications across various fields.Cyclopropanation

Chloroiodomethane is widely used in the Simmons-Smith reaction , which is a method for the synthesis of cyclopropanes. It often replaces diiodomethane due to its higher yields and selectivity . The reaction involves the generation of a carbenoid intermediate from chloroiodomethane, which then inserts into a double bond to form a cyclopropane ring.

Mannich Reaction

In the field of organic synthesis, chloroiodomethane is employed in the Mannich reaction . This reaction is a form of aminomethylation, where chloroiodomethane can act as a source of the methylene group, contributing to the formation of β-amino carbonyl compounds .

Epoxidation

Chloroiodomethane serves as a reagent in the epoxidation of alkenes. It can be used to introduce an oxygen atom into the alkene, forming an epoxide, which is a valuable intermediate in the synthesis of various organic compounds .

Ring Opening Reactions

This compound is also involved in ring opening reactions . It can participate in the opening of epoxides or other cyclic ethers, leading to chain molecules with functional groups that are useful in further synthetic steps .

Addition to Terminal Alkenes

Chloroiodomethane finds application in the addition to terminal alkenes . It can add across the double bond of an alkene, resulting in the formation of chloroiodoalkanes, which are useful intermediates in organic synthesis .

Crystallography

In crystallography, chloroiodomethane is significant for its ability to form crystals in the orthorhombic crystal system . It has been studied for its crystalline structure, which can provide insights into molecular interactions and arrangements .

Synthesis of Chloromethyl Lithium

Chloroiodomethane reacts with organolithium compounds to produce chloromethyl lithium (ClCH_2Li) . This organolithium reagent is a valuable tool in synthesis, allowing for the introduction of the chloromethyl group into various molecules .

Organic Iodine Production

Interestingly, chloroiodomethane is produced by some microorganisms and contributes to the natural cycle of organic iodine. This aspect of its biochemistry is important for understanding the role of iodine in the environment .

Wirkmechanismus

Target of Action

Chloroiodomethane, a halomethane with the formula CH2ClI, is primarily used in organic synthesis . It is produced by some microorganisms and is used in various reactions, including cyclopropanation, the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes . The primary targets of Chloroiodomethane are these organic compounds that it helps synthesize.

Mode of Action

Chloroiodomethane interacts with its targets through chemical reactions. For instance, it is a precursor to an agent (Ph3P=CHCl) that can add a chloromethylene group (=CHCl) . It also reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) . These interactions result in the formation of new compounds.

Biochemical Pathways

The biochemical pathways affected by Chloroiodomethane are those involved in the synthesis of organic compounds. The downstream effects include the production of new compounds, such as those resulting from cyclopropanation, the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .

Result of Action

The molecular and cellular effects of Chloroiodomethane’s action are the formation of new organic compounds. For example, it can add a chloromethylene group to an agent or react with organolithium compounds to form chloromethyl lithium . These reactions contribute to the synthesis of various organic compounds.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Eigenschaften

IUPAC Name |

chloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208034 | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light brown liquid; [MSDSonline] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.6 [mmHg] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Chloroiodomethane | |

CAS RN |

593-71-5 | |

| Record name | Chloroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroiodomethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: The molecular formula of chloroiodomethane is CH2ClI, and its molecular weight is 176.38 g/mol. []

A: Various spectroscopic techniques, including resonance Raman, FTIR, UV-Vis, and NMR, have been employed to study chloroiodomethane's vibrational modes, electronic transitions, and structural properties. [, , , , ]

A: Upon UV irradiation, chloroiodomethane undergoes photodissociation, yielding CH2Cl + I/I, CH2I + Cl/Cl, CHI + HCl, and CH2 + ICl as primary products. []

A: In solution, the photodissociation of chloroiodomethane can lead to the formation of an isomer, CH2Cl-I, through in-cage recombination of the nascent CH2Cl and I fragments. This isomer formation is not typically observed in the gas phase. [, ]

A: Interchromophore energy transfer between the C-I and C-Cl chromophores has been proposed to explain the production of Cl* upon excitation at wavelengths primarily absorbed by the C-I chromophore. []

A: Photolysis is considered the dominant atmospheric removal process for chloroiodomethane. [, ]

A: Elevated chloroiodomethane mixing ratios have been observed in coastal areas during periods of high wind speed, particularly during hurricane events, suggesting increased sea-to-air fluxes. []

A: Research suggests a potential link between the degradation of organic matter and elevated chloroiodomethane concentrations in the bottom layer water and cold, dense water of the Chukchi Sea. []

A: Chloroiodomethane serves as a versatile C1 building block in various organic reactions. It readily reacts with triphenylphosphine to form chloromethyltriphenylphosphonium iodide, which can be utilized for Wittig chloromethylenation of aldehydes and ketones. [, , ]

A: Chloroiodomethane, in the presence of diethylzinc and oxygen, facilitates the cyclopropanation of olefins, leading to the formation of cyclopropanes in good yields. []

A: Chloroiodomethane, combined with N,N,N′,N′-tetramethylmethanediamine (TMMD), mediates the Mannich dimethylaminomethylation of carbonyl compounds via their corresponding enol silyl ethers. [, ]

A: Theoretical studies reveal that the inclusion of spin-orbit interactions is crucial for correctly identifying the ground state structure and vibrational frequencies of the chloroiodomethane cation. []

A: High-level ab initio calculations, including DK-CCSD(T)/ANO-RCC, have been employed to investigate the reaction pathways, energetics, and rate constants for the reaction of chloroiodomethane with OH radicals. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are commonly used techniques for the detection and quantification of chloroiodomethane in air and water samples. [, ]

A: Gas chromatography combustion isotope-ratio mass spectrometry (GC-C-IRMS) is employed to determine the carbon isotope ratios (δ13C) of chloroiodomethane. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)